4-Methoxy-2-nitrophenol
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
4-methoxy-2-nitrophenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7NO4/c1-12-5-2-3-7(9)6(4-5)8(10)11/h2-4,9H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YBUGOACXDPDUIR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)O)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80166133 | |
| Record name | Phenol, 4-methoxy-2-nitro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80166133 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
169.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1568-70-3 | |
| Record name | Phenol, 4-methoxy-2-nitro- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001568703 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Phenol, 4-methoxy-2-nitro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80166133 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-Methoxy-2-nitrophenol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthetic Methodologies and Reaction Pathways of 4 Methoxy 2 Nitrophenol
Established Synthetic Routes for 4-Methoxy-2-nitrophenol
The direct nitration of 4-methoxyphenol (B1676288) is the most common approach for synthesizing this compound. The methoxy (B1213986) and hydroxyl groups on the aromatic ring direct the incoming nitro group to the ortho and para positions. Given that the para position is already occupied by the methoxy group, nitration predominantly occurs at the ortho position relative to the hydroxyl group.
Nitration of 4-Methoxyphenol Derivatives
The reaction of 4-methoxyphenol with nitrous acid in an aqueous acid solution yields a mixture of this compound and benzoquinone. rsc.orgresearchgate.netrsc.orgsigmaaldrich.com The product ratio is influenced by factors such as acidity, reactant concentrations, and the presence of dissolved oxygen. rsc.orgresearchgate.netrsc.org A proposed mechanism involves the generation of a 4-methoxyphenoxy radical, which then reacts with nitrogen dioxide. rsc.orgresearchgate.netrsc.org The reaction kinetics are complex and have been shown to be affected by the presence of nitric oxide and dissolved oxygen.
Cerium(IV) ammonium (B1175870) nitrate (B79036) (CAN) has emerged as a versatile one-electron oxidizing agent for various organic transformations, including the nitration of phenols. arkat-usa.orgorganic-chemistry.orgresearchgate.net The use of CAN for the nitration of phenols often provides high yields and regioselectivity. arkat-usa.orgumich.edu Specifically for phenols with an unsubstituted ortho position, CAN in the presence of sodium bicarbonate at room temperature leads to regioselective ortho-nitration. arkat-usa.org However, in the case of 4-methoxyphenol, treatment with CAN coated on silica (B1680970) resulted in oxidation to benzoquinone almost quantitatively, rather than nitration. lookchem.com This highlights the sensitivity of the reaction outcome to the specific CAN reagent and conditions employed.
Alternative Synthetic Approaches to this compound and its Isomers
Alternative methods for synthesizing nitrophenols and their derivatives exist, often involving multi-step processes. For instance, the synthesis of 4-carbomethoxy-2-nitrophenol has been achieved by treating the corresponding phenol (B47542) with aluminum nitrate in an acetic acid-acetic anhydride (B1165640) mixture. While not a direct synthesis of this compound, this illustrates a different nitrating system applicable to phenol derivatives. Another approach involves the reduction of nitro groups to amino groups, which can then be further modified, highlighting the versatility of these compounds as intermediates.
Continuous Flow Reactor Methods in 4-Methoxy-2-nitroaniline (B140478) Synthesis, with Potential Relevance to Phenol Derivatives
Continuous flow reactors offer significant advantages in chemical synthesis, including improved heat and mass transfer, enhanced safety, and higher yields and purity. patsnap.comgoogle.com The synthesis of 4-methoxy-2-nitroaniline, a structurally related compound, has been successfully demonstrated using a multi-step continuous flow process involving acetylation, nitration, and hydrolysis. patsnap.comgoogle.com This methodology showcases the potential for adapting continuous flow technology to the synthesis of phenol derivatives like this compound, which could lead to safer and more efficient production processes. acs.orgacs.org The precise control over reaction parameters such as temperature and residence time in a flow reactor can minimize the formation of unwanted byproducts. google.com
Below is a table summarizing the optimization parameters for the continuous flow synthesis of 4-methoxy-2-nitroaniline, which could be relevant for the synthesis of this compound.
| Example | Solvent (Acetylation) | Temp. (°C) | Flow Rate Ratio (I:II:III:IV) | Residence Time (s) | Yield (%) | Purity (%) |
| 4 | Glacial acetic acid | 25 | 1,000:500:700:1,200 | 40 | >99 | >99 |
Table based on data from a study on 4-methoxy-2-nitroaniline synthesis.
Hydrolysis of Nitrobenzene (B124822) Derivatives leading to Methoxynitrophenols
The hydrolysis of certain nitrobenzene derivatives can also lead to the formation of methoxynitrophenols. For example, this compound can be prepared through the hydrolysis of nitrobenzene with sodium hydroxide (B78521). biosynth.com This method provides an alternative pathway that starts from a different precursor. The conversion of hazardous nitrobenzene derivatives to less harmful and useful aniline (B41778) analogues is also a related area of research, often employing catalytic reduction. rsc.org
Mechanistic Investigations of this compound Formation
The formation of this compound, a compound of interest in various chemical syntheses, is primarily achieved through the nitration of 4-methoxyphenol (guaiacol). The underlying mechanisms of this transformation, particularly the regioselectivity and reaction efficiency, are governed by the principles of electrophilic aromatic substitution, influenced by the choice of reagents and catalysts.
Elucidation of Electrophilic Aromatic Substitution Pathways
The nitration of 4-methoxyphenol involves the introduction of a nitro group (-NO2) onto the aromatic ring. This process is a classic example of an electrophilic aromatic substitution (SEAr) reaction. utrgv.edumasterorganicchemistry.comyoutube.com The methoxy (-OCH3) and hydroxyl (-OH) groups on the benzene (B151609) ring are electron-donating groups, which activate the ring towards electrophilic attack and direct the incoming electrophile to specific positions. youtube.com
The key electrophile in nitration is the nitronium ion (NO2+), which is typically generated in situ from nitric acid (HNO3) in the presence of a strong acid catalyst like sulfuric acid (H2SO4). masterorganicchemistry.com The reaction proceeds through the formation of a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex. utrgv.edu The electron-donating nature of the methoxy and hydroxyl groups stabilizes the positive charge in the arenium ion, particularly when the attack occurs at the ortho and para positions relative to these groups. youtube.com This stabilization lowers the activation energy for substitution at these positions, making them the preferred sites of reaction.
In the case of 4-methoxyphenol, the positions ortho to the hydroxyl group (C2 and C6) and ortho to the methoxy group (C3 and C5) are activated. However, the position para to the methoxy group is already occupied by the hydroxyl group. The directing influence of the hydroxyl group is generally stronger than that of the methoxy group, favoring substitution at its ortho positions. Therefore, the primary product of the nitration of 4-methoxyphenol is this compound, where the nitro group is introduced at the C2 position, ortho to the hydroxyl group and meta to the methoxy group. rsc.org
Influence of Reagents and Catalysts on Regioselectivity and Yield
Different nitrating systems can be employed, each with its own set of advantages and disadvantages. A common method involves the use of a mixture of nitric acid and sulfuric acid. masterorganicchemistry.com Sulfuric acid acts as a catalyst by protonating nitric acid, facilitating the formation of the highly reactive nitronium ion. masterorganicchemistry.com The concentration of the acids and the reaction temperature are critical parameters that need to be controlled to minimize the formation of byproducts, such as dinitrated or oxidized products.
For instance, the reaction of 4-methoxyphenol with nitrous acid in an aqueous acid solution can yield a mixture of this compound and benzoquinone. rsc.org The product ratio is influenced by factors such as acidity, reactant concentrations, and the presence of dissolved oxygen. rsc.org A proposed mechanism involves the generation of a 4-methoxyphenoxy radical, which can then react with nitrogen dioxide to form the desired nitrophenol. rsc.org
Alternative nitrating agents have also been explored to improve selectivity and yield. For example, aluminum nitrate in a mixture of acetic acid and acetic anhydride has been used for the nitration of phenols. This method can offer milder reaction conditions compared to the traditional mixed acid system. Another approach involves the use of ammonium nitrate and potassium hydrogen sulfate, which has been shown to be an efficient and regioselective method for the nitration of phenols, favoring the formation of ortho-nitrophenols. dergipark.org.tr
The use of protecting groups can also be a strategic approach to control regioselectivity. For example, to favor nitration at other positions, the highly activating hydroxyl group can be temporarily converted into a less activating group, such as an acetate (B1210297) ester. After the nitration step, the protecting group can be removed to regenerate the hydroxyl group.
Furthermore, advancements in reaction technology, such as the use of continuous flow reactors, offer precise control over reaction parameters like temperature and time. google.com This can lead to improved mass and heat transfer, minimizing the formation of isomers and increasing the yield and purity of the desired product, 4-Methoxy-2-nitroaniline, which can be a precursor or a related compound in synthesis pathways. google.com
The following table summarizes the influence of different nitrating systems on the synthesis of nitrophenols:
| Nitrating System | Reagents | Key Features |
| Mixed Acid | Nitric Acid (HNO3), Sulfuric Acid (H2SO4) | Standard and effective method, generates the highly reactive nitronium ion. masterorganicchemistry.com |
| Nitrous Acid | Nitrous Acid (HNO2) in aqueous acid | Can lead to a mixture of nitrated and oxidized products. rsc.org |
| Aluminum Nitrate | Aluminum Nitrate, Acetic Acid, Acetic Anhydride | Offers a milder alternative to mixed acids for nitration. |
| Ammonium Nitrate/Potassium Hydrogen Sulfate | Ammonium Nitrate (NH4NO3), Potassium Hydrogen Sulfate (KHSO4) | Promotes regioselective ortho-nitration of phenols. dergipark.org.tr |
Derivatization and Advanced Chemical Transformations of this compound
This compound is a versatile intermediate that can undergo various chemical transformations to produce a range of valuable compounds. chemimpex.com These derivatization reactions often target the functional groups present in the molecule: the hydroxyl group, the nitro group, and the aromatic ring itself.
One of the most common transformations is the reduction of the nitro group to an amino group (-NH2), yielding 4-methoxy-2-aminophenol. This reduction can be achieved using various reducing agents, such as sodium dithionite. The resulting aminophenol is a key precursor for the synthesis of various heterocyclic compounds, including benzoxazoles, which have applications in medicinal chemistry.
The hydroxyl group can be alkylated or acylated to form ethers and esters, respectively. These modifications can alter the solubility and reactivity of the molecule, which can be advantageous in multi-step syntheses. For analytical purposes, the hydroxyl group can be derivatized to form more volatile or easily detectable compounds for techniques like gas chromatography-mass spectrometry (GC-MS). researchgate.netnih.gov Silylation, using reagents like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA), is a common derivatization method for phenols. nih.gov
The aromatic ring of this compound can also participate in further electrophilic substitution reactions, although the existing substituents will influence the position of the incoming group. The presence of the deactivating nitro group can make further substitutions more challenging compared to the starting material, 4-methoxyphenol.
Furthermore, this compound can be utilized in the synthesis of more complex molecules. For example, it serves as an intermediate in the production of dyes and pharmaceuticals. chemimpex.com Its chemical structure provides a scaffold that can be elaborated through various synthetic steps to create target molecules with specific biological or material properties. The oxidative degradation of related compounds like 4-methoxy-2-nitroaniline has been studied, where this compound is identified as an intermediate product. rsc.org This highlights the role of this compound in both synthetic and degradation pathways.
Advanced Spectroscopic and Computational Characterization of 4 Methoxy 2 Nitrophenol
Vibrational Spectroscopy Applications in Molecular Structure Elucidation
Vibrational spectroscopy, encompassing Fourier Transform Infrared (FTIR) and Fourier Transform Raman (FT-Raman) techniques, is instrumental in identifying the functional groups and elucidating the structural framework of 4-Methoxy-2-nitrophenol. These methods probe the vibrational modes of the molecule, offering a detailed fingerprint of its atomic arrangement.
Fourier Transform Infrared (FTIR) Spectroscopy Analyses
The FTIR spectrum of a molecule provides information on the vibrational modes of its functional groups. For aromatic compounds like this compound, the spectrum is complex, featuring distinct bands corresponding to the vibrations of the phenol (B47542), methoxy (B1213986), and nitro groups, as well as the benzene (B151609) ring itself.
Analysis of related compounds, such as 4-methoxy-2-nitroaniline (B140478), offers insight into the expected spectral features. researchgate.netresearchgate.net The presence of an intramolecular hydrogen bond between the hydroxyl group (-OH) and the nitro group (-NO2) is a key feature, which influences the position and shape of the O-H stretching vibration. longdom.org This interaction typically broadens the O-H band and shifts it to a lower wavenumber compared to a free hydroxyl group.
Key vibrational modes identified in the FTIR spectra of similar molecules include the asymmetric and symmetric stretching of the NO2 group, C-H stretching of the aromatic ring and methoxy group, and C-O stretching vibrations. researchgate.netnih.gov Density Functional Theory (DFT) calculations are often employed to complement experimental data, aiding in the precise assignment of these vibrational bands. nih.govrsc.org
Fourier Transform Raman (FT-Raman) Spectroscopy Investigations
FT-Raman spectroscopy provides complementary information to FTIR analysis. While FTIR is sensitive to polar functional groups, Raman spectroscopy is more sensitive to non-polar bonds and symmetric vibrations. In the context of this compound, FT-Raman is particularly useful for characterizing the vibrations of the aromatic ring and the symmetric stretch of the nitro group.
Studies on analogous molecules like 4-methoxy-2-nitroaniline have utilized FT-Raman to identify and assign various vibrational modes. researchgate.netnih.govresearchgate.net The combination of FTIR and FT-Raman data allows for a comprehensive vibrational analysis, which, when supported by computational methods like DFT, confirms the molecular structure. nih.govrsc.org The consistency between experimental and calculated vibrational frequencies validates the structural model of the compound. nih.gov
Table 1: Selected Vibrational Frequencies for Functional Groups in Compounds Similar to this compound
| Vibrational Mode | Typical FTIR Wavenumber (cm⁻¹) | Typical FT-Raman Wavenumber (cm⁻¹) | Assignment |
|---|---|---|---|
| O-H Stretch | ~3200-3600 (Broad, H-bonded) | Weak | Stretching of the hydroxyl group, often involved in intramolecular hydrogen bonding with the nitro group. longdom.org |
| C-H Stretch (Aromatic) | ~3000-3100 | ~3000-3100 | Stretching vibrations of C-H bonds on the benzene ring. researchgate.net |
| C-H Stretch (Methoxy) | ~2850-2960 | ~2850-2960 | Asymmetric and symmetric stretching of C-H bonds in the -OCH₃ group. ijert.org |
| NO₂ Asymmetric Stretch | ~1520-1560 | ~1520-1560 | Asymmetric stretching of the nitro group. nih.gov |
| C=C Stretch (Aromatic) | ~1450-1600 | ~1450-1600 | In-plane stretching vibrations of the benzene ring. researchgate.net |
| NO₂ Symmetric Stretch | ~1330-1350 | ~1330-1350 | Symmetric stretching of the nitro group. spectroscopyonline.com |
| C-O Stretch (Methoxy) | ~1250 | - | Stretching of the aryl-ether C-O bond. |
Electronic Spectroscopy and Optical Properties Studies
The electronic and optical characteristics of this compound are governed by the interplay between the electron-donating methoxy group (-OCH3) and the electron-withdrawing nitro group (-NO2) on the aromatic ring. These properties are investigated using techniques like UV-Vis, photoluminescence, and nonlinear optical analyses.
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Optical Behavior
UV-Vis spectroscopy is used to study the electronic transitions within a molecule. For this compound, the absorption spectrum is characterized by bands corresponding to π → π* and n → π* transitions. The π → π* transitions, typically occurring at shorter wavelengths with high intensity, involve the excitation of electrons from pi bonding orbitals to pi anti-bonding orbitals within the benzene ring. acs.org The n → π* transitions, which are generally of lower intensity, involve the promotion of non-bonding electrons (from the oxygen atoms of the hydroxyl, methoxy, and nitro groups) to anti-bonding π* orbitals. acs.org
The UV-Vis spectrum of 4-nitrophenol (B140041) shows a strong absorption band around 318-320 nm. researchgate.net The presence of the methoxy group in this compound is expected to influence the position of these absorption bands. Electron-donating groups can cause a bathochromic (red) shift in the absorption maxima. Computational studies using Time-Dependent Density Functional Theory (TD-DFT) are often performed to predict electronic absorption spectra and assign the observed transitions to specific molecular orbital excitations, such as the transition from the Highest Occupied Molecular Orbital (HOMO) to the Lowest Unoccupied Molecular Orbital (LUMO). rsc.orgmdpi.com The HOMO-LUMO energy gap is a crucial parameter that provides insight into the molecule's chemical reactivity and optical properties. rsc.orgnih.gov
Table 2: Electronic Transitions and Optical Properties of Nitrophenol Derivatives
| Property | Observed Value/Range | Associated Transition | Reference |
|---|---|---|---|
| Absorption Maximum (λmax) for 4-Nitrophenol | ~320 nm | π → π | researchgate.net |
| Absorption Maximum (λmax) for 2-Nitrophenol (B165410) | ~350 nm (in Methanol) | n → π / π → π* | researchgate.net |
| HOMO-LUMO Energy Gap | Low values suggest potential for intramolecular charge transfer. | HOMO → LUMO | rsc.org |
Photoluminescence (PL) and Time-Resolved Photoluminescence (TRPL) Analyses
Photoluminescence (PL) spectroscopy investigates the light emitted by a substance after it absorbs photons. This phenomenon provides information about the electronic excited states and relaxation pathways within the molecule. A study of this compound dihydrate has reported its photoluminescence emission spectrum, indicating its capacity to emit light upon excitation. researchgate.net
For related compounds like 4-methoxy-2-nitroaniline, a high-intensity emission peak has been observed around 599 nm. researchgate.net Time-Resolved Photoluminescence (TRPL) can further probe the dynamics of the excited states by measuring the decay lifetime of the emission. These analyses are crucial for understanding the photophysical properties and for evaluating the potential of the material in applications such as organic light-emitting diodes (OLEDs) or fluorescent probes.
Investigations into Nonlinear Optical (NLO) Properties
Nonlinear optical (NLO) materials have applications in technologies like optical switching and frequency conversion. The NLO response of a molecule is related to its ability to alter the properties of light passing through it, which is governed by its hyperpolarizability. The structure of this compound, featuring a π-conjugated system with both electron-donating (-OCH3, -OH) and electron-withdrawing (-NO2) groups, suggests potential for significant NLO activity.
This donor-acceptor framework facilitates intramolecular charge transfer (ICT) upon excitation, which is a key mechanism for generating a large NLO response. nih.gov Studies on the closely related 4-methoxy-2-nitroaniline have confirmed its NLO properties, which are attributed to this charge transfer. nih.govdntb.gov.ua Computational DFT calculations are a powerful tool for predicting NLO properties, such as the first-order hyperpolarizability (β). rsc.org A low HOMO-LUMO energy gap is often correlated with a high hyperpolarizability value, indicating enhanced NLO activity. rsc.org
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the molecular structure of organic compounds in solution. By probing the magnetic properties of atomic nuclei, primarily ¹H (proton) and ¹³C (carbon-13), NMR provides detailed information about the chemical environment, connectivity, and stereochemistry of atoms within a molecule. For this compound, both ¹H and ¹³C NMR spectroscopy are used to confirm the substitution pattern on the benzene ring and the presence of the methoxy and phenol functional groups. mdpi.com
In ¹H NMR spectroscopy, the chemical shift (δ), signal multiplicity (e.g., singlet, doublet), and coupling constants (J) of the aromatic protons provide definitive evidence for their relative positions. The spectrum of this compound is expected to show three distinct signals in the aromatic region, corresponding to the three protons on the benzene ring. The proton positioned between the hydroxyl and nitro groups would likely appear at a different chemical shift compared to the other two protons due to the influence of the adjacent electron-withdrawing and electron-donating groups. The methoxy group would present as a sharp singlet, typically in the range of δ 3.8-4.0 ppm. biosynth.com The phenolic proton signal may be broad and its chemical shift can vary depending on the solvent and concentration. mdpi.com
¹³C NMR spectroscopy complements the proton data by providing information on the carbon skeleton. The spectrum for this compound will display seven unique carbon signals. The chemical shifts of the aromatic carbons are influenced by the attached substituents; for instance, the carbon atom bonded to the oxygen of the methoxy group and the carbon bonded to the hydroxyl group will have characteristic chemical shifts. cdnsciencepub.com The carbon of the methoxy group itself will appear as a distinct signal in the aliphatic region of the spectrum. sigmaaldrich.com The use of techniques like Distortionless Enhancement by Polarization Transfer (DEPT), Heteronuclear Single Quantum Coherence (HSQC), or Heteronuclear Multiple Bond Correlation (HMBC) can further aid in the unambiguous assignment of all proton and carbon signals. cdnsciencepub.com
Table 1: Expected NMR Data for this compound This table is illustrative and based on typical chemical shifts for similar structures. Actual values may vary.
| ¹H NMR | Atom | Expected Chemical Shift (δ, ppm) | Expected Multiplicity | Expected Coupling Constant (J, Hz) | | :--- | :--- | :--- | :--- | :--- | | Ar-H | H-3 | 7.0 - 7.5 | d | ~2-3 | | Ar-H | H-5 | 6.8 - 7.2 | dd | ~8-9, ~2-3 | | Ar-H | H-6 | 6.7 - 7.1 | d | ~8-9 | | -OCH₃ | H of methoxy | 3.8 - 4.0 | s | N/A | | -OH | H of phenol | 5.0 - 10.0 | br s | N/A | | ¹³C NMR | Atom | Expected Chemical Shift (δ, ppm) | | Ar-C | C-1 (-OH) | 150 - 160 | | Ar-C | C-2 (-NO₂) | 135 - 145 | | Ar-C | C-3 | 110 - 120 | | Ar-C | C-4 (-OCH₃) | 145 - 155 | | Ar-C | C-5 | 115 - 125 | | Ar-C | C-6 | 100 - 110 | | -OCH₃ | C of methoxy | 55 - 60 |
d = doublet, dd = doublet of doublets, s = singlet, br s = broad singlet
Mass Spectrometry (MS) for Molecular Ion and Fragmentation Analysis
Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. For this compound, MS is crucial for determining the molecular weight and for gaining structural insights through the analysis of fragmentation patterns. The nominal molecular weight of this compound (C₇H₇NO₄) is 169.13 g/mol . nist.gov
In a typical electron ionization (EI) mass spectrum, this compound would exhibit a molecular ion peak (M⁺) at an m/z value corresponding to its molecular weight, approximately m/z 169. researchgate.net The presence of this peak confirms the elemental composition of the molecule.
The fragmentation pattern provides a fingerprint of the molecule's structure. For nitroaromatic compounds, characteristic fragmentation pathways often involve the loss of the nitro group or its components. Common neutral losses observed include:
Loss of NO (30 Da): Resulting in a fragment ion at m/z 139.
Loss of NO₂ (46 Da): Leading to a fragment at m/z 123.
Loss of an oxygen atom (16 Da): From the nitro group, giving a fragment at m/z 153.
Additionally, fragmentation of the methoxy group can occur, for instance, through the loss of a methyl radical (CH₃, 15 Da) to produce an ion at m/z 154, or the loss of formaldehyde (B43269) (CH₂O, 30 Da). High-resolution mass spectrometry (HRMS) can be employed to determine the exact mass of the molecular ion and its fragments, which allows for the calculation of the elemental formula with high confidence.
Table 2: Predicted Mass Spectrometry Fragmentation for this compound
| m/z | Proposed Fragment | Neutral Loss |
|---|---|---|
| 169 | [M]⁺ | - |
| 154 | [M - CH₃]⁺ | CH₃ |
| 139 | [M - NO]⁺ | NO |
| 123 | [M - NO₂]⁺ | NO₂ |
X-ray Diffraction Studies for Crystal Structure Determination
X-ray diffraction (XRD) is the definitive method for determining the three-dimensional arrangement of atoms in a crystalline solid. This technique provides precise information on bond lengths, bond angles, and intermolecular interactions, which are critical for understanding the solid-state properties of a compound.
Single Crystal X-ray Diffraction (SC-XRD) analysis performed on a suitable single crystal of this compound would yield its precise molecular and crystal structure. This analysis reveals key structural parameters, including the crystal system (e.g., monoclinic, orthorhombic), space group, and the dimensions of the unit cell (a, b, c, α, β, γ). rsc.org
The data would confirm the planarity of the benzene ring and determine the torsion angles of the methoxy and nitro substituents relative to the ring. Of particular interest is the potential for intramolecular hydrogen bonding between the phenolic hydroxyl group and an oxygen atom of the adjacent nitro group, which would form a stable six-membered ring. iucr.org This interaction significantly influences the chemical and physical properties of the molecule. The analysis would also detail intermolecular interactions, such as hydrogen bonding and π–π stacking, which dictate how the molecules pack in the crystal lattice. iucr.orglongdom.org It has been noted that the crystal structure of this compound may exhibit different isomeric forms. mdpi.com
Powder X-ray Diffraction (PXRD) is used to analyze polycrystalline or powdered samples. While it does not provide the detailed atomic coordinates that SC-XRD does, it generates a characteristic diffraction pattern that serves as a fingerprint for a specific crystalline phase. rsc.org PXRD is valuable for confirming the phase purity of a bulk sample of this compound, ensuring that it consists of a single crystalline form and is not a mixture of polymorphs or amorphous material. rsc.org The positions and relative intensities of the diffraction peaks in the PXRD pattern are unique to the compound's crystal structure and can be compared to a pattern simulated from SC-XRD data to confirm structural identity.
Quantum Chemical and Computational Studies
Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are powerful tools for complementing experimental data. These computational methods can predict molecular properties with a high degree of accuracy, offering insights into geometry, electronic structure, and vibrational spectra.
DFT calculations, often using hybrid functionals like B3LYP with basis sets such as 6-311G++(d,p), can be employed to determine the most stable conformation (optimized geometry) of the this compound molecule in the gas phase. explorationpub.comnih.gov These calculations provide theoretical values for bond lengths, bond angles, and dihedral angles, which can be compared with experimental data from X-ray diffraction to validate the computational model. explorationpub.comijrte.org
The electronic structure of the molecule is also elucidated through DFT. The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are of particular interest. The HOMO-LUMO energy gap is a key parameter that relates to the molecule's chemical reactivity and kinetic stability; a smaller gap suggests the molecule is more polarizable and reactive. ijrte.orgresearchgate.net Analysis of the distribution of these frontier orbitals can reveal the sites most susceptible to electrophilic and nucleophilic attack. researchgate.net
Furthermore, DFT calculations can predict the vibrational frequencies of the molecule. explorationpub.com The calculated vibrational spectrum can be compared with experimental FT-IR and FT-Raman spectra. This comparison aids in the assignment of the observed spectral bands to specific molecular vibrations, such as the stretching and bending modes of the O-H, N-O, and C-O bonds, providing a complete vibrational analysis of the molecule. iucr.org
Table 3: Illustrative DFT-Calculated Properties for this compound This table presents the type of data obtained from DFT calculations and is for illustrative purposes.
| Parameter | Calculated Value (Illustrative) |
|---|---|
| Optimized Geometry | |
| C-O (phenol) bond length | 1.35 Å |
| C-N (nitro) bond length | 1.46 Å |
| O-H bond length | 0.97 Å |
| C-O-C bond angle (methoxy) | 118° |
| O-N-O bond angle (nitro) | 124° |
| Electronic Properties | |
| HOMO Energy | -6.5 eV |
| LUMO Energy | -2.4 eV |
| HOMO-LUMO Gap | 4.1 eV |
| Vibrational Frequencies | |
| O-H stretch | ~3400 cm⁻¹ (non-H-bonded) / ~3200 cm⁻¹ (H-bonded) |
| N-O asymmetric stretch | ~1520 cm⁻¹ |
| N-O symmetric stretch | ~1340 cm⁻¹ |
Analysis of Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) Energy Gaps
The electronic properties of this compound are fundamentally governed by its frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a critical parameter in quantum chemistry for assessing the chemical reactivity and kinetic stability of a molecule. A smaller energy gap generally signifies a more reactive molecule, as less energy is required to excite an electron from the HOMO to the LUMO, facilitating electronic transitions and chemical reactions.
Computational studies, typically employing Density Functional Theory (DFT), are used to calculate the energies of these orbitals. For instance, in a study of the structurally similar molecule 4-nitrophenol, DFT calculations using the B3LYP functional with a 6-311+G basis set determined the HOMO energy to be -9.42 eV and the LUMO energy to be -5.66 eV, resulting in an energy gap of 3.76 eV. researchgate.net For 2-nitrophenol, the calculated HOMO-LUMO gap was found to be 4.03 eV. longdom.org These values indicate a significant degree of charge transfer within the molecules. researchgate.netlongdom.org
The HOMO is the orbital that acts as an electron donor, while the LUMO acts as an electron acceptor. In nitrophenol derivatives, the HOMO is typically localized over the electron-rich phenyl ring and the oxygen atom of the hydroxyl group, whereas the LUMO is concentrated on the electron-withdrawing nitro group. The presence of the electron-donating methoxy group in this compound is expected to raise the energy of the HOMO, likely resulting in a smaller energy gap compared to 2-nitrophenol, thereby increasing its chemical reactivity.
The energy gap is also a key determinant of the non-linear optical (NLO) properties of a material, with smaller gaps correlating to higher polarizability and hyperpolarizability, which are essential for applications in optoelectronics.
Table 1: Calculated Frontier Orbital Energies and Energy Gaps for Related Nitrophenols
| Compound | Method/Basis Set | EHOMO (eV) | ELUMO (eV) | ΔE (eV) | Reference |
| 4-Nitrophenol | B3LYP/6-311+G | -9.42 | -5.66 | 3.76 | researchgate.net |
| 2-Nitrophenol | DFT/6-311++G** | - | - | 4.03 | longdom.org |
Note: Data for this compound is not explicitly available in the cited literature; values for closely related compounds are provided for context.
Molecular Electrostatic Potential (ESP) Mapping and Prediction of Chemical Reactivity Sites
Molecular Electrostatic Potential (ESP) mapping is a powerful computational tool used to visualize the three-dimensional charge distribution of a molecule and predict its reactive behavior. The ESP map illustrates the electrostatic potential on the surface of the molecule, indicating regions that are rich or poor in electrons. These maps are crucial for understanding intermolecular interactions and identifying sites susceptible to electrophilic and nucleophilic attack. researchgate.netjcsp.org.pk
The ESP is typically colored according to a spectrum, where red indicates regions of most negative electrostatic potential (electron-rich) and blue indicates regions of most positive electrostatic potential (electron-deficient). Green and yellow represent areas with intermediate or near-zero potential.
Red Regions (Negative ESP): These areas are rich in electron density and are prone to attack by electrophiles. In this compound, the most negative potential is expected to be localized on the oxygen atoms of the nitro group and the phenolic hydroxyl group, due to their high electronegativity. researchgate.net These sites are the most likely to accept a proton or interact with positive centers.
Blue Regions (Positive ESP): These areas are electron-deficient and are susceptible to nucleophilic attack. The hydrogen atom of the hydroxyl group is expected to be the most positive region in the molecule, making it the primary site for deprotonation and hydrogen bonding. researchgate.net
Green/Yellow Regions (Neutral ESP): The aromatic carbon ring typically displays a more neutral potential, serving as the backbone of the molecule.
For the related molecule 4-nitrophenol, the ESP map clearly shows the negative potential around the nitro group's oxygen atoms and the positive potential on the hydroxyl hydrogen. researchgate.net The introduction of a methoxy group at the 4-position in this compound, being an electron-donating group, would increase the electron density on the aromatic ring and the phenolic oxygen, potentially making these sites more negative and thus more reactive towards electrophiles compared to unsubstituted nitrophenols. This detailed charge mapping allows for a nuanced prediction of how the molecule will interact with other reagents, solvents, and biological receptors. ajchem-b.com
Thermochemical Investigations including Enthalpies of Formation and Sublimation
The thermochemical properties of this compound, specifically its standard molar enthalpies of formation (ΔfHm°) and sublimation (ΔgcrHm°), are essential for understanding its energetic stability and phase behavior. These values have been determined through experimental techniques such as static bomb combustion calorimetry and Calvet microcalorimetry.
A comprehensive study on methoxynitrophenol isomers provided crucial experimental data for this compound. acs.org The standard molar enthalpy of formation in the crystalline state was determined by measuring the energy of combustion. The standard molar enthalpy of sublimation, which represents the energy required for the molecule to transition from the solid to the gaseous state, was also measured. These experimental values are vital for deriving the gas-phase enthalpy of formation, which is often compared with theoretical values from computational models like Density Functional Theory (DFT) to validate the computational methods. acs.org
The National Institute of Standards and Technology (NIST) has compiled these findings, providing a standardized reference for the thermochemical data of this compound. The enthalpy of fusion, the energy required for melting, has also been reported. nist.gov
Table 2: Experimental Thermochemical Data for this compound at T = 298.15 K
| Property | Symbol | Value (kJ·mol-1) | Method | Reference |
| Standard Molar Enthalpy of Formation (crystalline) | ΔfHm°(cr) | -330.1 ± 1.6 | Combustion Calorimetry | acs.org |
| Standard Molar Enthalpy of Sublimation | ΔgcrHm° | 90.8 ± 1.7 | Calvet Calorimetry | acs.orgnist.gov |
| Standard Molar Enthalpy of Formation (gas) | ΔfHm°(g) | -239.3 ± 2.3 | Derived from (cr) and (sub) | acs.org |
| Enthalpy of Fusion | ΔfusH | 22.42 | - | nist.gov |
This data is fundamental for chemical engineering calculations, safety analysis, and for understanding the relative stability among its isomers. The good agreement often found between experimental results and high-level theoretical calculations gives confidence in the predictive power of computational thermochemistry. acs.org
Conformer Analysis via Potential Energy Surface (PES) Scans
The three-dimensional structure and flexibility of this compound are determined by the rotation of its functional groups around their single bonds. Conformational analysis via Potential Energy Surface (PES) scans is a computational technique used to identify the stable conformers (energy minima) and the transition states (saddle points) that separate them. uni-muenchen.deq-chem.com This analysis is crucial as the specific conformation of a molecule can significantly influence its physical, chemical, and biological properties.
For this compound, the key dihedral angles that define its conformation are:
The angle of the hydroxyl group's hydrogen atom relative to the benzene ring.
The angle of the methoxy group's methyl fragment relative to the benzene ring.
The angle of the nitro group relative to the plane of the benzene ring.
A relaxed PES scan involves systematically varying one or two of these dihedral angles in predefined steps while optimizing the rest of the molecule's geometry at each step to find the lowest energy structure for that specific constraint. q-chem.com For example, a scan could involve rotating the C-O bond of the methoxy group from 0° to 360° to map the energy profile associated with its orientation.
Studies on related molecules, such as 2-substituted phenols and vanillin, demonstrate this process. ncsu.eduacs.org For 2-nitrophenol, the most stable conformer is one where a strong intramolecular hydrogen bond forms between the hydroxyl group's hydrogen and an oxygen atom of the ortho-positioned nitro group. longdom.orgresearchgate.net This interaction significantly stabilizes the conformer. In this compound, this same intramolecular hydrogen bond is expected to be a dominant factor in determining its most stable structure.
The PES scan would reveal the energy barriers to rotation for the methoxy and nitro groups. The global minimum on the potential energy surface corresponds to the most stable and thus most populated conformer at equilibrium. Understanding the conformational landscape is essential for interpreting spectroscopic data and predicting how the molecule might bind to a receptor site.
Applications of 4 Methoxy 2 Nitrophenol in Advanced Organic Synthesis
Intermediate in the Synthesis of Dyes and Pigments
4-Methoxy-2-nitrophenol is a key building block in the manufacturing of certain colorants, particularly azo dyes. chemimpex.comguidechem.comlookchem.com The synthesis pathway typically involves the chemical modification of this compound to its corresponding aniline (B41778) derivative, 4-methoxy-2-nitroaniline (B140478). This aniline derivative is then the direct precursor for the production of azo dyes.
The process involves a diazotization reaction, where the amino group of 4-methoxy-2-nitroaniline is converted into a highly reactive diazonium salt in the presence of a nitrite (B80452) source and a strong acid. This resulting intermediate, known as 4-methoxy-2-nitrobenzenediazonium (B1584432) (also referred to as Azoic Diazo Component 1 or Diazo Fast Bordeaux GP), is then coupled with various aromatic compounds, such as phenols or amines, to form the final azo dye. The specific coupling partner determines the final color and properties of the dye. These dyes are known for their vibrant colors and stability, making them suitable for use in the textile industry. nih.gov
The general synthesis route is as follows:
Reduction: The hydroxyl group of this compound is converted, or the compound is used to synthesize 4-methoxy-2-nitroaniline.
Diazotization: 4-methoxy-2-nitroaniline is treated with nitrous acid (generated in situ from sodium nitrite and a strong acid) to form the 4-methoxy-2-nitrobenzenediazonium salt.
Azo Coupling: The diazonium salt is reacted with a coupling component (e.g., a phenol (B47542) or an aromatic amine) to form the azo compound, characterized by the -N=N- functional group which acts as a chromophore. nih.gov
Precursor in Pharmaceutical Development and Active Pharmaceutical Ingredient Synthesis
The utility of this compound extends to the pharmaceutical industry, where it serves as a crucial starting material or intermediate for the synthesis of Active Pharmaceutical Ingredients (APIs). chemimpex.comguidechem.comfishersci.no Its structural framework is incorporated into various biologically active molecules.
A significant application is in the synthesis of benzoxazole (B165842) derivatives, which have been investigated as selective Cyclooxygenase-2 (COX-2) inhibitors. jocpr.com COX-2 inhibitors are a class of non-steroidal anti-inflammatory drugs (NSAIDs) that target inflammation and pain. neu.edu.tr The synthesis of these benzoxazole-based COX-2 inhibitors often starts with a structurally related compound, 4-carbomethoxy-2-nitrophenol. The key steps, as detailed in research, involve the reduction of the nitro group to an aminophenol, followed by cyclization to form the benzoxazole core. ijpbs.comijpbs.com
Table 1: Synthesis Steps for Benzoxazole Derivatives
| Step | Reactants | Reagents | Product | Purpose |
| Nitration | An appropriate phenol (e.g., methyl 4-hydroxybenzoate) | Aluminium nitrate (B79036), Acetic acid-acetic anhydride (B1165640) | 4-Carbomethoxy-2-nitrophenol | Introduction of the nitro group ortho to the hydroxyl group. jocpr.com |
| Reduction | 4-Carbomethoxy-2-nitrophenol | Sodium dithionite | 4-Carbomethoxy-2-aminophenol | Conversion of the nitro group to an amino group to facilitate cyclization. ijpbs.com |
| Cyclization | 4-Carbomethoxy-2-aminophenol | Cyanogen bromide | Methyl 2-aminobenzoxazole-5-carboxylate | Formation of the core benzoxazole ring structure. |
| Derivatization | Methyl 2-aminobenzoxazole-5-carboxylate | Aromatic aldehydes | Schiff bases (e.g., Methyl 2-(arylideneamino) benzoxazole-5-carboxylate) | Creation of a library of potential COX-2 inhibitors for biological screening. jocpr.com |
Furthermore, the derivative 4-methoxy-2-nitroaniline is an important intermediate in the synthesis of omeprazole, a widely used proton pump inhibitor for treating acid reflux and ulcers. google.compatsnap.com
Role in Agrochemical Formulation, including Herbicides and Insecticides
The mechanism of action for pesticides derived from this compound is often based on its toxic effects on target pests, which can lead to their control or elimination. guidechem.com While specific, commercially named pesticides derived directly from this compound are not extensively documented in publicly available literature, the broader class of nitrophenols is well-established in the production of pesticides and fungicides. For instance, related nitrophenol compounds like Nitroxynil are used as anthelmintics in veterinary medicine, highlighting the utility of the nitrophenol scaffold in creating biocidal agents. cphi-online.com The chemical stability and reactivity of this compound make it a valuable component for researchers developing new and effective agrochemical solutions. chemimpex.com
Catalytic Applications and Use as a Reagent in Organic Transformations
While not typically used as a catalyst itself, this compound serves as an important reagent and starting material in a variety of organic transformations. guidechem.com Its functional groups—hydroxyl, methoxy (B1213986), and nitro—provide multiple reactive sites for synthetic modifications.
One of the fundamental transformations involving this compound is its own synthesis via the nitration of 4-methoxyphenol (B1676288). This reaction is a classic example of electrophilic aromatic substitution, where a nitro group is selectively introduced at the position ortho to the activating hydroxyl group. arkat-usa.org
The compound also participates in photochemical reactions. Studies have shown that under photochemical conditions, nucleophilic aromatic substitution can occur on related nitroaromatic compounds like 4-nitroanisole, where a hydroxide (B78521) ion can displace either the methoxy or the nitro group, with the reaction's regioselectivity being sensitive to temperature.
Moreover, this compound is employed as a reagent in analytical chemistry for the detection and quantification of other substances. chemimpex.com Its derivatives are also key reactants in multi-step syntheses. For example, the reduction of its nitro group yields 4-methoxy-2-aminophenol, a precursor for heterocyclic compounds. ijpbs.com Another derivative, 4-methoxy-2-nitroaniline, is used to synthesize N-(4-Methoxy-2-nitrophenyl)acetamide through acetylation, a transformation used in the study of metabolic products of related pharmaceuticals. nih.gov
Environmental Fate and Remediation of 4 Methoxy 2 Nitrophenol
Environmental Occurrence and Distribution
Detection in Wastewater, Surface Water, and Groundwater
4-Methoxy-2-nitrophenol, a derivative of nitrophenols, has been identified as a priority environmental pollutant due to its toxicity. nih.gov It can be found in industrial wastewater, particularly from dye and pharmaceutical manufacturing. rsc.orgchemimpex.commdpi.com For instance, wastewater from the production of benzene (B151609) dye intermediates like 4-methoxy-2-nitroaniline (B140478) can contain this compound as a degradation product. nih.govrsc.org Studies have focused on developing efficient analytical methods for monitoring nitrophenols in various water systems. nih.gov
While specific data on the widespread concentrations of this compound in surface and groundwater is limited, the presence of related nitrophenols is well-documented. For example, 4-nitrophenol (B140041) has been detected in potable water supplies and is known to be highly stable and soluble in water, allowing it to persist in soil and groundwater. eeer.orgcdc.gov Given its inclusion as a priority pollutant and its use in industrial processes, the potential for its release into and subsequent detection in wastewater and, consequently, surface and groundwater is a significant concern. nih.govrsc.org Remediation studies often use initial concentrations of this compound in the range of 100 mg/L to simulate industrial effluent conditions. nih.govrsc.org
A field study at a contaminated site from a former dye intermediate production facility in northwest China investigated the remediation of groundwater contaminated with 4-methoxy-2-nitroaniline. mdpi.com During a pilot test, the concentration of 4-methoxy-2-nitroaniline in the extraction wells fluctuated, at times exceeding the initial concentration of 45.33 mg/L to a maximum of 116.84 mg/L. mdpi.com
Degradation Mechanisms and Pathways in Environmental Systems
Advanced Oxidation Processes (AOPs) for Environmental Remediation
Advanced Oxidation Processes (AOPs) are a set of chemical treatment procedures designed to remove organic and inorganic pollutants from water and wastewater. mdpi.commdpi.com These processes are characterized by the generation of highly reactive hydroxyl radicals (•OH) in sufficient quantities to effectively oxidize pollutants. mdpi.commdpi.com AOPs are considered environmentally friendly as they can mineralize recalcitrant organic compounds into simpler and less harmful substances like carbon dioxide and water, without producing large amounts of hazardous byproducts. mdpi.commdpi.com Common AOPs include Fenton and photo-Fenton processes, ozonation, UV/H2O2, photocatalysis, and sonolysis. mdpi.commdpi.com
The Fenton process is a widely used AOP for treating industrial wastewater containing refractory organic compounds. nih.govrsc.orgeeer.org It involves the reaction of hydrogen peroxide (H₂O₂) with ferrous ions (Fe²⁺) to produce hydroxyl radicals (•OH), which are powerful oxidizing agents. nih.govrsc.org
The primary reaction in the Fenton process is: Fe²⁺ + H₂O₂ → Fe³⁺ + •OH + OH⁻
These hydroxyl radicals can non-selectively attack and degrade a wide range of organic pollutants. rsc.orgresearchgate.net In the context of this compound, which can be an intermediate in the degradation of other compounds like 4-methoxy-2-nitroaniline (4M2NA), the Fenton process has been shown to be effective. nih.govrsc.org Studies on the degradation of 4M2NA have shown that it is rapidly oxidized to this compound, which is then further degraded. nih.govrsc.org The degradation pathway involves the opening of the benzene ring, leading to the formation of short-chain carboxylic acids such as oxalic acid, acetic acid, and formic acid, and eventually mineralization to CO₂, H₂O, and inorganic ions. nih.govrsc.orgresearchgate.net
The efficiency of the Fenton process can be enhanced by the use of UV light (photo-Fenton), which promotes the regeneration of Fe²⁺ from Fe³⁺, thereby increasing the production of hydroxyl radicals. mdpi.comresearchgate.net
The efficiency of the Fenton process is significantly influenced by several operational parameters, including the initial pH of the solution, and the concentrations of the oxidant (H₂O₂) and the catalyst (Fe²⁺). nih.govrsc.orgomu.edu.tr
Effect of pH: The pH of the solution is a critical factor. The optimal pH for the Fenton reaction is typically around 3. eeer.orgomu.edu.tr At very low pH values (e.g., below 2), the reaction slows down because the high concentration of H⁺ ions can scavenge hydroxyl radicals and form less reactive iron species like [Fe(H₂O)₆]²⁺. nih.govomu.edu.tr At higher pH levels (above 6), the efficiency also decreases due to the precipitation of ferric hydroxide (B78521) [Fe(OH)₃], which reduces the concentration of available iron catalyst. omu.edu.trijera.com However, some studies have shown effective degradation at a near-neutral pH as well. nih.govrsc.org For the degradation of 4-methoxy-2-nitroaniline, a precursor to this compound, the process was found to be effective over a wide pH range, although the highest Total Organic Carbon (TOC) removal was observed at a pH of 3. rsc.org
Effect of Catalyst (Fe²⁺) Concentration: The concentration of the ferrous ion catalyst significantly impacts the degradation rate. nih.govrsc.org An increase in the Fe²⁺ concentration generally leads to a higher degradation rate due to the increased production of hydroxyl radicals. nih.govrsc.org However, similar to the oxidant, an excess of Fe²⁺ can also have a negative effect by reacting with the generated hydroxyl radicals. Therefore, optimizing the ratio of H₂O₂ to Fe²⁺ is essential for maximizing the efficiency of the Fenton process.
Interactive Data Table: Effect of Initial Fe²⁺ Concentration on 4M2NA Degradation nih.govrsc.org
An interactive table allows you to explore how changing the initial concentration of the Fe²⁺ catalyst affects the degradation of 4-methoxy-2-nitroaniline (4M2NA), a precursor to this compound, and the removal of Total Organic Carbon (TOC).
| Initial Fe²⁺ Concentration (mM) | 4M2NA Removal Efficiency (%) | TOC Removal Efficiency (%) |
| 0.1 | Low | Low |
| 0.2 | Moderate | Moderate |
| 0.4 | 100 | < 32 |
| 0.6 | 100 | ~32 |
| 1.0 | 100 | Slightly higher than 32 |
Note: The removal efficiency of 4M2NA reached 100% after 180 minutes at an initial Fe²⁺ concentration of 0.4 mM or higher. However, the TOC removal efficiency remained below 32%, indicating the presence of recalcitrant by-products. nih.govrsc.org
Interactive Data Table: Effect of Initial pH on 4M2NA Degradation rsc.org
This table demonstrates the influence of the initial pH of the solution on the degradation of 4M2NA and the removal of TOC.
| Initial pH | 4M2NA Removal Efficiency after 180 min (%) | TOC Removal Efficiency after 180 min (%) |
| 2.0 | > 98 | 7.66 |
| 3.0 | > 98 | 16.88 |
| 4.0 | > 98 | ~13-16 |
| 5.0 | > 98 | ~13-16 |
| 6.12 | > 98 | ~13-16 |
| 7.0 | > 98 | ~13-16 |
Note: While the degradation of 4M2NA was high across a wide pH range, the highest TOC removal efficiency was achieved at a pH of 3.0. rsc.org
Biological Degradation and Bioremediation Approaches
Bioremediation, which utilizes microorganisms to break down pollutants, is considered a cost-effective and environmentally friendly approach for treating contaminants like nitrophenols. jebas.orgresearchgate.net The nitro group in these compounds, however, makes them resistant to degradation, presenting a challenge for their removal from the environment. jebas.orgresearchgate.net
Microbial Degradation by Specific Bacterial Strains (e.g., Pseudomonas sp., Actinobacteria)
Various bacterial species have demonstrated the ability to degrade nitrophenols. Notably, species from the genera Pseudomonas and Actinobacteria have been identified as effective in breaking down these compounds. For instance, Pseudomonas putida has been shown to completely degrade p-nitrophenol within 24 hours under ambient conditions. researchgate.net The degradation mechanism is oxidative, involving the conversion of p-nitrophenol to hydroquinone (B1673460) and the stoichiometric release of nitrite (B80452). researchgate.net Other Pseudomonas species have also been implicated in the degradation of related compounds, such as 4-chloro-2-nitrophenol. researchgate.net
While specific studies on the degradation of this compound by Actinobacteria are not detailed in the provided results, the broader category of Actinobacteria, such as Nocardia sp., has been shown to degrade p-nitrophenol. researchgate.net This suggests a potential for members of this phylum to also metabolize methoxylated nitrophenols. The degradation pathway by A. aurescens TW17, for example, also proceeds through a hydroquinone intermediate. researchgate.net
The following table summarizes the microbial degradation of nitrophenols by various bacterial strains.
| Bacterial Strain | Compound Degraded | Key Findings |
| Pseudomonas putida | p-Nitrophenol | Complete degradation within 24 hours; oxidative pathway via hydroquinone. researchgate.net |
| Pseudomonas sp. YPS3 | 4-Nitrophenol | Effective degradation when immobilized with Acacia gum. nih.gov |
| Arthrobacter aurescens TW17 | p-Nitrophenol | Degrades PNP to hydroquinone and nitrite. researchgate.net |
| Nocardia sp. strain TW2 | p-Nitrophenol | Capable of degrading PNP and other phenolic compounds. researchgate.net |
Factors Influencing Biodegradation Efficiency (Temperature, pH, Immobilization Techniques)
The efficiency of microbial degradation of nitrophenols is influenced by several environmental factors.
Temperature: The optimal temperature for the biodegradation of 4-nitrophenol often falls within the range of 25–35 °C. nih.gov For instance, the degradation of 4-NP by Arthrobacter sp. was found to be most effective at 30 °C. nih.gov
pH: The pH of the environment plays a crucial role. For the degradation of 4-nitrophenol by Pseudomonas sp. YPS3, the optimal pH was found to be 7. nih.gov In another study, 96% of 4-NP was degraded at a more alkaline pH of 9. nih.gov Higher pH can enhance the bioavailability of the compound and reduce its toxicity to the microorganisms. nih.gov
Immobilization Techniques: Immobilizing bacterial cells can enhance their degradation capabilities. The use of Acacia gum to immobilize Pseudomonas sp. YPS3 has been shown to be an effective method for the biodegradation of 4-nitrophenol. nih.gov This technique can improve the stability and reusability of the microbial catalysts.
Abiotic Degradation Pathways: Photolysis and Hydrolysis
In addition to biological processes, abiotic factors contribute to the degradation of this compound in the environment.
Photolysis: Photolysis, the breakdown of compounds by light, is a significant removal process for nitrophenols in the atmosphere and surface waters. researchgate.netscbt.comcdc.gov The photolysis of 2,4-dinitroanisole (B92663) (DNAN), a structurally related compound, results in the formation of several products, including 2,4-dinitrophenol, 2-methoxy-5-nitrophenol, and 4-methoxy-3-nitrophenol. enviro.wikicanada.ca This suggests that photolysis of this compound could lead to the formation of various other phenolic compounds. The rate of photolysis is influenced by factors such as the intensity of light and the presence of other substances in the water. d-nb.info
Hydrolysis: While photolysis is a dominant pathway, hydrolysis, the reaction with water, can also play a role in the transformation of nitrophenols, particularly under certain pH conditions. d-nb.info For instance, the hydrolysis of nitrophenols can lead to the opening of the aromatic ring. enviro.wiki
Identification and Assessment of Transformation Products and By-products during Degradation
The degradation of this compound, whether through biological or abiotic pathways, results in the formation of various transformation products. It is crucial to identify these by-products as they can sometimes be more toxic than the parent compound. frontiersin.orgnih.gov
During the Fenton oxidation of the related compound 4-methoxy-2-nitroaniline (4M2NA), a rapid oxidation to This compound occurs. rsc.org Further degradation leads to the formation of 4-methoxy-1,2-benzenediol and toluene . rsc.org The subsequent opening of the benzene ring produces smaller organic acids like oxalic acid , acetic acid , and formic acid , which can eventually be mineralized to carbon dioxide, water, and inorganic ions. rsc.org
In the photocatalytic degradation of 4-nitrophenol, intermediate products such as 4-nitrobenzene-1,2-diol and 4-nitrobenzene-1,3-diol have been identified. frontiersin.org Studies have shown that these intermediates can exhibit higher toxicity than the original 4-nitrophenol, highlighting the importance of complete mineralization. frontiersin.orgnih.gov
The photolysis of 4-methoxy-2-(3-phenyl-2-propynyl)phenol (B1258403) in the presence of air and light leads to 1-(2-hydroxy-5-methoxyphenyl)-3-phenylpropynone as the major degradation product, which can further degrade to 5-methoxyaurone and 6-methoxyflavone . nih.gov
The following table lists some of the identified transformation products during the degradation of related nitrophenolic compounds.
| Parent Compound | Degradation Process | Transformation Products |
| 4-methoxy-2-nitroaniline | Fenton Oxidation | This compound , 4-methoxy-1,2-benzenediol , toluene , oxalic acid , acetic acid , formic acid . rsc.org |
| 4-Nitrophenol | Photocatalysis | 4-nitrobenzene-1,2-diol , 4-nitrobenzene-1,3-diol . frontiersin.org |
| 4-methoxy-2-(3-phenyl-2-propynyl)phenol | Photolysis | 1-(2-hydroxy-5-methoxyphenyl)-3-phenylpropynone , 5-methoxyaurone , 6-methoxyflavone . nih.gov |
| 2,4-dinitroanisole (DNAN) | Photolysis | 2,4-dinitrophenol , 2-methoxy-5-nitrophenol , 4-methoxy-3-nitrophenol . enviro.wikicanada.ca |
Catalytic Reduction of 4-Nitrophenol to 4-Aminophenol (B1666318) (Model Reaction)
The reduction of 4-nitrophenol (4-NP) to 4-aminophenol (4-AP) is a widely used model reaction to evaluate the efficacy of various catalysts. mdpi.comchemijournal.com This reaction is significant because 4-AP is a valuable industrial intermediate, while 4-NP is a toxic pollutant. mdpi.com The reduction is typically carried out using a reducing agent like sodium borohydride (B1222165) (NaBH₄) in the presence of a catalyst. mdpi.com
Application of Nanocatalysts (e.g., Noble Metal Nanoparticles, LDH-supported Catalysts)
Nanocatalysts have shown great promise in the reduction of 4-nitrophenol due to their high surface area and catalytic activity.
Noble Metal Nanoparticles: Nanoparticles of noble metals such as platinum (Pt), palladium (Pd), gold (Au), and silver (Ag) are highly effective catalysts for this reaction. mdpi.com However, a major challenge is the tendency of these nanoparticles to agglomerate, which reduces their catalytic efficiency. mdpi.com To overcome this, they are often supported on various materials.
Layered Double Hydroxide (LDH)-supported Catalysts: Layered double hydroxides (LDHs) are excellent support materials for noble metal nanoparticles. mdpi.comresearchgate.net They provide a high surface area for the uniform dispersion of the metal nanoparticles, preventing their aggregation and enhancing their catalytic activity and stability. mdpi.comresearchgate.net For example, Pt nanoparticles supported on Co-Al LDH nanosheets have demonstrated superior catalytic activity and reusability in the reduction of 4-NP. mdpi.comresearchgate.net Similarly, silver nanoparticles supported on polydopamine-functionalized Zn-Al LDH have also been shown to be a highly efficient and reusable catalyst for this reaction. bohrium.com
The table below summarizes the performance of various nanocatalysts in the reduction of 4-nitrophenol.
| Catalyst | Support Material | Key Performance Metrics |
| Pt Nanoparticles | Co-Al LDH Nanosheets | Superior catalytic activity, excellent stability, and reusability for five cycles. mdpi.comresearchgate.net |
| Ag Nanoparticles | Polydopamine-functionalized Zn-Al LDH | Excellent catalytic potential, reusable for 8 consecutive times. bohrium.com |
| Ag Nanoparticles | Itaconic acid-gellan gum | High efficiency, pseudo-first-order kinetics. bohrium.com |
| Au Nanoparticles | NiAlTi LDH | Efficient degradation, reusable. rsc.org |
| Copper Nanowires (CuNWs) | None | 99% reduction of 4-NP in 60 seconds. mdpi.com |
| Fe₂O₃-Cu₂O-TiO₂ Nanocomposite | None | Good catalytic ability, magnetically recoverable. chemijournal.com |
Reaction Mechanisms of Catalytic Reduction
The catalytic reduction of this compound is a crucial process for its detoxification, converting it into the less harmful compound 4-methoxy-2-aminophenol. This transformation is thermodynamically favorable but faces a significant kinetic barrier, necessitating the use of a catalyst. mdpi.com The reaction is typically carried out in an aqueous medium using a reducing agent, most commonly sodium borohydride (NaBH₄), and a nanocatalyst.
The most widely accepted model to describe this heterogeneous catalytic reaction is the Langmuir-Hinshelwood mechanism. rsc.orgscispace.comresearchgate.net This mechanism involves several key steps that take place on the surface of the catalyst:
Adsorption of Reactants : In an alkaline solution created by the addition of NaBH₄, this compound is deprotonated to form the 4-methoxy-2-nitrophenolate ion. rsc.orgnih.gov Both the nitrophenolate ions and the borohydride (BH₄⁻) ions from the reducing agent are adsorbed onto the active sites on the catalyst's surface. researchgate.netmdpi.com
Surface Reaction : On the catalyst surface, the adsorbed BH₄⁻ ions act as a source of active hydrogen species or facilitate electron transfer. mdpi.comrsc.org These active hydrogen species then react with the nitro group (-NO₂) of the adsorbed nitrophenolate. This is the rate-determining step and involves the sequential reduction of the nitro group, likely through transient intermediates such as nitrosophenol and hydroxylaminophenol, ultimately forming the amino group (-NH₂).
Desorption of Product : Once the reduction is complete, the final product, 4-methoxy-2-aminophenol, desorbs from the catalyst surface, freeing up the active sites for the next catalytic cycle. rsc.org
The entire process effectively lowers the activation energy required for the reduction, allowing the reaction to proceed rapidly under ambient conditions. mdpi.com The progress of the reaction can be easily monitored using UV-Visible spectrophotometry, as the reactant (4-methoxy-2-nitrophenolate ion) and the product (4-methoxy-2-aminophenol) have distinct absorbance peaks, typically around 400 nm and 300 nm, respectively. rsc.orgnih.govmdpi.com
Table 1: Key Stages in the Langmuir-Hinshelwood Mechanism for this compound Reduction
| Stage | Description | Key Species Involved |
|---|---|---|
| 1. Formation of Nitrophenolate | This compound is deprotonated in the alkaline solution. | This compound, 4-methoxy-2-nitrophenolate ion |
| 2. Adsorption | Reactants (nitrophenolate and borohydride ions) bind to the catalyst surface. | 4-methoxy-2-nitrophenolate ion, Borohydride (BH₄⁻), Catalyst |
| 3. Surface Reaction | Hydrogen transfer from borohydride to the nitro group occurs on the surface. | Adsorbed Nitrophenolate, Adsorbed BH₄⁻ |
| 4. Desorption | The final product leaves the catalyst surface. | 4-methoxy-2-aminophenol, Catalyst |
Factors Influencing Catalytic Activity and Stability (Particle Size, Synergistic Effects)
The efficiency and stability of catalysts used in the reduction of this compound are governed by several critical factors, primarily the catalyst's physical and chemical properties. Among the most influential are particle size and synergistic effects between different components of the catalyst.
Particle Size: The size of the catalyst nanoparticles has a profound impact on their catalytic activity. Generally, a decrease in particle size leads to a significant increase in catalytic performance. scirp.org This is attributed to the higher surface-area-to-volume ratio of smaller particles, which exposes a greater number of active sites for the reactants to adsorb and react. scirp.orgtandfonline.com For instance, studies on gold nanoparticles have shown that smaller particles (e.g., 4 nm) exhibit much higher activity in nitrophenol reduction compared to larger ones (e.g., 16 nm and 40 nm). mdpi.com However, there can be an optimal size; for some gold catalysts, particles around 3.4 nm showed the highest activity, with performance decreasing for particles that were either larger or smaller. nih.govresearchgate.net This suggests that beyond just surface area, the specific electronic and geometric structure of nanoparticles at an optimal size is crucial for peak catalytic function.
Synergistic Effects: Synergistic effects are observed when a combination of materials in a catalyst yields a performance greater than the sum of its individual components. This is a key strategy for designing highly active and stable catalysts.
Bimetallic Catalysts: Combining two different metals can enhance catalytic activity through various mechanisms. For example, in a Cu-Ni bimetallic system, the alloy structure demonstrated a catalytic activity for 4-nitrophenol reduction that was 24 times higher than that of monometallic copper. rsc.orgresearchgate.net This enhancement is often due to electronic modulation, where one metal alters the electronic properties of the other, facilitating a better electron transfer rate for the reduction reaction. rsc.orgrsc.org Similarly, bimetallic Ag-Ir catalysts on a CeO₂–Fe₂O₃ support showed significantly higher activity than their monometallic counterparts, attributed to the interaction between silver nanoparticles and iridium single-atom species. acs.org
Catalyst-Support Interactions: The material used as a support for the metallic nanoparticles also plays a crucial role. A support like silica (B1680970) hollow spheres not only serves to disperse the catalyst particles, preventing their aggregation, but can also enhance activity by adsorbing the 4-nitrophenol molecules, thereby increasing their concentration near the active catalytic sites. tandfonline.com Supports like reduced graphene oxide (rGO) can also improve performance by providing a large surface area and promoting efficient mass transport. researcher.life This strong metal-support interaction can lead to uniformly distributed, stable nanoparticles, enhancing both activity and reusability. hep.com.cn
These factors are critical for the rational design of advanced catalysts that are not only highly active but also stable and reusable, which is essential for practical environmental remediation applications. rsc.orgresearcher.life
Table 2: Influence of Catalyst Properties on Reduction of Nitrophenols
| Influencing Factor | Observation | Implication for Catalytic Activity |
|---|---|---|
| Particle Size | Decreasing nanoparticle size from 11 nm to 4 nm increases the reaction rate constant. scirp.org | Smaller particles provide a higher surface-area-to-volume ratio, increasing the number of available active sites. |
| Particle Size | An optimal size of 3.4 nm was found for gold nanoparticles, with smaller (1.7 nm) and larger particles being less active. nih.govresearchgate.net | Suggests that electronic properties, in addition to surface area, are critical for peak performance. |
| Synergistic Effect (Bimetallic) | Cu75Ni25 bimetallic alloy has 24-fold higher activity than monometallic Cu. rsc.orgresearchgate.net | Electronic interactions between metals enhance the electron transfer rate, boosting catalytic efficiency. |
| Synergistic Effect (Bimetallic) | Ni-Fe-B catalysts show complete conversion in 3 minutes, surpassing monometallic Ni-B or Fe-B. rsc.org | Boron incorporation facilitates electron redistribution between Ni and Fe, promoting hydrogenation. |
| Synergistic Effect (Support) | PtRu nanoparticles on a porous titania (TiOₓ) support show robust stability for up to 20 cycles. hep.com.cn | Strong metal-support interactions prevent agglomeration and ensure uniform particle distribution. |
Environmental Monitoring and Analytical Techniques for this compound Detection
Effective monitoring of this compound in the environment is essential for assessing water quality and ensuring regulatory compliance. chemimpex.comresearchgate.net A variety of sophisticated analytical techniques are employed for its detection and quantification, often requiring a sample pre-treatment step to concentrate the analyte and remove interfering substances from complex matrices like wastewater.
Common analytical methods include:
High-Performance Liquid Chromatography (HPLC): HPLC is a widely used and robust technique for the separation and quantification of nitrophenols. acs.orgnih.govchromatographyonline.com The method typically involves a stationary phase, such as a C18 column, and a mobile phase, often a mixture of an aqueous buffer and an organic solvent like acetonitrile (B52724) or methanol. chromatographyonline.com Detection is commonly achieved using an ultraviolet (UV) detector, as nitrophenols exhibit strong absorbance in the UV region. chromatographyonline.com
Gas Chromatography (GC): GC, particularly when coupled with a mass spectrometer (GC-MS), is another powerful technique for analyzing nitrophenols. chromatographyonline.com Due to the low volatility of these compounds, a derivatization step is often required to convert them into more volatile forms before injection into the GC system. This method offers high sensitivity and selectivity, providing structural information that confirms the identity of the analyte.
UV-Visible (UV-Vis) Spectrophotometry: This technique is simple, rapid, and cost-effective, making it highly suitable for monitoring the progress of catalytic reduction in laboratory settings. researchgate.netnih.gov It relies on the distinct absorption spectra of this compound (or its phenolate (B1203915) form at ~400 nm) and its reduction product, 4-methoxy-2-aminophenol (at ~300 nm). mdpi.com By tracking the decrease in the reactant's absorbance peak and the simultaneous increase in the product's peak, the reaction kinetics can be easily determined. mdpi.comnd.edu
Electrochemical Sensors: Electrochemical methods, including voltammetry and amperometry, offer high sensitivity and the potential for developing portable, real-time monitoring devices. acs.orgnih.govbohrium.com These sensors use electrodes modified with specific nanomaterials to detect the electrochemical signature of 4-nitrophenol, with detection limits reaching micromolar (μM) and even lower concentrations. nih.gov
For trace-level detection in environmental samples, a preconcentration step such as Solid-Phase Extraction (SPE) is often necessary before instrumental analysis. chromatographyonline.com
Table 3: Comparison of Analytical Techniques for Nitrophenol Detection
| Technique | Principle | Common Application | Advantages | Limitations |
|---|---|---|---|---|
| HPLC-UV | Differential partitioning of analytes between a stationary and mobile phase, with UV detection. chromatographyonline.com | Quantitative analysis in water samples. | High accuracy, reproducibility, and well-established methods. chromatographyonline.com | Can be expensive and requires sample pre-treatment. nih.gov |
| GC-MS | Separation of volatile compounds in a gas phase, with mass-based detection. chromatographyonline.com | Confirmatory analysis and identification in complex matrices. | Excellent selectivity and sensitivity; provides structural information. | Often requires a derivatization step for non-volatile analytes. chromatographyonline.com |
| UV-Vis Spectrophotometry | Measures light absorbance at specific wavelengths. nih.gov | Monitoring reaction kinetics in real-time. researchgate.net | Rapid, simple, and cost-effective. | Lower selectivity; susceptible to interference from other compounds. |
| Electrochemical Sensors | Measures current or potential changes from redox reactions at an electrode surface. nih.gov | In-situ and real-time environmental monitoring. | High sensitivity, portability, and rapid response. acs.orgbohrium.com | Electrode surface can be prone to fouling. |
Q & A
Q. How can researchers verify the purity and structural integrity of 4-Methoxy-2-nitrophenol post-synthesis?
Methodological Answer:
- Nuclear Magnetic Resonance (NMR) : Compare experimental and NMR spectra with literature data. For example, NMR (CDCl) should show peaks at δ 3.85 (s, 3H, methoxy), 7.09–7.53 (aromatic protons), and 10.37 (s, 1H, phenolic -OH) .
- Melting Point Analysis : Confirm purity by comparing the observed melting point (79–80°C) with established values (lit. 83°C). Discrepancies may indicate impurities or isomerization .
- Chromatography : Use HPLC or TLC with a UV-active standard to assess purity. Retention times or R values should match authenticated samples.
Q. What physicochemical properties of this compound are critical for experimental design?
Key Properties:
- Molecular Weight : 169.14 g/mol, essential for molarity calculations .
- Solubility : Soluble in polar organic solvents (e.g., methanol, dichloromethane) but sparingly soluble in water. Pre-dissolve in methanol for aqueous-phase studies .
- Stability : Store at 0–6°C to prevent degradation; monitor for color changes (orange to brown) indicating decomposition .
Advanced Research Questions
Q. What challenges exist in extrapolating toxicokinetic data of this compound from animal models to humans?
Methodological Challenges:
- Interspecies Variability : Rodent models may metabolize nitrophenols differently due to variations in cytochrome P450 isoforms. Use human hepatocyte cultures or microsomal assays to bridge gaps .
- Biomarker Identification : The absence of unique human biomarkers (e.g., urinary metabolites) complicates exposure assessment. Employ high-resolution mass spectrometry (HRMS) to identify species-specific metabolites .
- Placental Transfer : Limited data on fetal exposure necessitate in vitro placental barrier models (e.g., BeWo cells) to study nitroaromatic compound transport .
Q. How can regioselective synthesis of this compound be optimized?
Synthesis Strategies:
- Cerium(IV) Ammonium Nitrate (CAN) : Use CAN in acetonitrile at 0–5°C to nitrate 4-methoxyphenol regioselectively. Monitor reaction progress via TLC to avoid over-nitration .
- Protecting Groups : Temporarily protect the phenolic -OH group (e.g., acetylation) to direct nitration to the ortho position, followed by deprotection .
- Reaction Stoichiometry : Maintain a 1:1.2 molar ratio of substrate to CAN to minimize byproducts like 4-methoxy-3-nitrophenol .
Q. How can researchers resolve contradictions in toxicological data across studies?
Analytical Approaches:
- Meta-Analysis : Systematically compare studies using criteria like dose equivalence, exposure routes (oral vs. dermal), and endpoint relevance. Adjust for confounding factors (e.g., solvent carriers) .
- In Silico Modeling : Apply quantitative structure-activity relationship (QSAR) models to predict toxicity mechanisms and reconcile divergent results .
- Dose-Response Curves : Conduct in vitro assays (e.g., Ames test, cytotoxicity screens) across multiple cell lines to validate conflicting findings .
Q. What advanced analytical methods improve detection limits for this compound in environmental samples?
Method Development:
- LC-HRMS : Use liquid chromatography coupled with HRMS to achieve parts-per-trillion (ppt) sensitivity. Optimize ionization parameters (e.g., ESI-negative mode) for nitroaromatics .
- Derivatization : Enhance detectability by derivatizing the phenolic group with pentafluorobenzyl bromide, enabling GC-ECD analysis .
- Internal Standards : Spike samples with isotopically labeled analogs (e.g., -4-Methoxy-2-nitrophenol) to correct for matrix effects .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
